

# using amoxicilloic acid as a reference standard in chromatography

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## Compound of Interest

Compound Name: **Amoxicilloic acid**

Cat. No.: **B1205715**

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An essential aspect of pharmaceutical quality control is the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. **Amoxicilloic acid**, a primary degradation product of the antibiotic amoxicillin, serves as a critical reference standard in chromatographic analyses to ensure the safety and efficacy of amoxicillin-containing medicines.<sup>[1][2]</sup> As a specified impurity listed in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), its monitoring is mandatory.<sup>[3][4]</sup>

This application note provides a detailed protocol for the use of **amoxicilloic acid** as a reference standard in the analysis of amoxicillin and its related substances by High-Performance Liquid Chromatography (HPLC).

## Experimental Protocols

The following protocol is a synthesized methodology based on common practices found in pharmacopeial monographs and scientific literature for the analysis of amoxicillin and its related substances.<sup>[3][5][6]</sup>

## Equipment and Materials

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.<sup>[2]</sup>
- Data acquisition and processing software (e.g., ChemStation).<sup>[2]</sup>

- Analytical column: 4.6-mm × 15-cm or 4.6-mm × 25-cm; 5-µm packing L1 (Octadecyl silane chemically bonded to porous silica).[3]
- Analytical balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.5-µm or finer pore size).[6]
- pH meter

## Reagents and Solutions

- Amoxicillin Reference Standard (RS) (e.g., USP Amoxicillin RS).[6][7]
- **Amoxicilloic Acid** Reference Standard (often referred to as Amoxicillin Related Compound D).[3][4]
- Potassium dihydrogen phosphate (monobasic), analytical grade.[3][8]
- Potassium hydroxide or Sodium hydroxide solution for pH adjustment.[3][6]
- Acetonitrile (HPLC grade).[3][8]
- Methanol (HPLC grade).[9]
- High-purity water (prepared using a water purification system).[8]
- Buffer Solution (pH 5.0): Prepare a solution of 0.05 M monobasic potassium phosphate (approximately 6.8 g/L) in high-purity water. Adjust the pH to  $5.0 \pm 0.1$  with a potassium hydroxide or sodium hydroxide solution.[3][6]
- Mobile Phase: Use a gradient mixture of the Buffer Solution (Mobile Phase A) and a suitable organic solvent like acetonitrile or methanol (Mobile Phase B). The specific gradient will depend on the pharmacopeial method being followed.[3][4]

## Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of amoxicillin and its impurities, including **amoxicilloic acid**.

Parameter	Typical Value	Source
Column	L1 packing (C18), 4.6-mm × 15-cm; 5-μm	[3]
Mobile Phase A	0.05 M Potassium Phosphate Buffer, pH 5.0	[3][6]
Mobile Phase B	Acetonitrile	[3]
Gradient	A time-based gradient elution is typically used. For example, starting with a high percentage of Mobile Phase A, which is decreased over time to elute less polar impurities.	[3][4]
Flow Rate	1.0 to 1.5 mL/min	[9][10]
Column Temperature	30 °C to 40 °C	[3][10]
Detection	UV at 230 nm or 254 nm	[3][11]
Injection Volume	10 μL to 20 μL	[3][9]

## Preparation of Standard Solutions

- Amoxicillin Standard Stock Solution: Accurately weigh and dissolve a suitable amount of USP Amoxicillin RS in the Buffer Solution to obtain a known concentration (e.g., 1.2 mg/mL). [6] This solution should be used within 6 hours.[6]
- **Amoxicilloic Acid** (Impurity D) Standard Solution: Prepare a stock solution of **Amoxicilloic Acid** RS in the Buffer Solution to a known concentration. Due to its use in system suitability and identification, a common concentration is around 12.5 μg/mL.[4]
- System Suitability Solution (SSS): Prepare a solution containing both Amoxicillin RS and key impurity reference standards, including **Amoxicilloic Acid** (Amoxicillin Related Compound

D), in the Buffer Solution. This solution is used to verify the performance of the chromatographic system.[4] For instance, a solution can be made containing 12.5 µg/mL each of USP Amoxicillin Related Compound A RS and USP Amoxicillin Related Compound D RS.[4]

## Preparation of Sample Solution

- Accurately weigh a quantity of the amoxicillin API or powdered formulation.
- Dissolve and dilute the sample in the Buffer Solution to achieve a final target concentration of amoxicillin (e.g., 1.25 mg/mL).[4][6]
- Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[9]
- Filter the resulting solution through a 0.5-µm or finer pore size filter before injection.[6] The prepared sample solution should be stored at 4°C and used within 4 hours.[4]

## Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (using the Buffer Solution) to ensure the absence of interfering peaks.
- Inject the System Suitability Solution to verify column efficiency, peak tailing, and resolution between critical peak pairs (e.g., between amoxicillin and its related compounds).[3] The resolution between amoxicillin related compound A and **amoxicilloic acid** (compound D) should be not less than 1.5.[4]
- Inject the Amoxicillin Standard Solution and the **Amoxicilloic Acid** Standard Solution to determine their respective retention times and response factors.
- Inject the Sample Solution.
- Identify the **amoxicilloic acid** peak in the sample chromatogram by comparing its retention time to that of the **Amoxicilloic Acid** Reference Standard.

- Quantify the amount of **amoxicilloic acid** in the sample by comparing the peak area from the sample chromatogram to the peak area of the amoxicillin standard, taking into account the concentrations and relative response factors.

## Data Presentation

Quantitative data, including system suitability requirements and acceptance criteria for impurities, are crucial for method validation and routine analysis.

**Table 1: System Suitability and Performance Data**

Parameter	Requirement/Value	Source
Resolution	NLT 1.5 between Amoxicillin Related Compound A and Amoxicilloic Acid (Compound D)	[4]
Tailing Factor (Amoxicillin Peak)	NMT 2.0 - 2.5	[6][11]
Column Efficiency (Theoretical Plates)	NLT 1700 - 3000	[6][11]
Relative Standard Deviation (RSD)	NMT 1.5% - 2.0% for replicate injections of the standard solution	[6][9]
Limit of Detection (LOD)	Below 0.045% (w/w)	[8][11]
Limit of Quantitation (LOQ)	Below 0.086% (w/w)	[8][11]

NLT: Not Less Than; NMT: Not More Than

**Table 2: USP Acceptance Criteria for Amoxicillin Related Substances**

Impurity Name	Relative Retention Time (RRT)	Acceptance Criteria (NMT %)
Amoxicillin related compound I (D-hydroxyphenylglycine)	0.32	1.0
Amoxicilloic acid (Amoxicillin related compound D)	0.53, 0.68	1.0
Amoxicillin related compound A (6-aminopenicillanic acid)	0.78	0.5
Amoxicillin	1.00	-
Amoxicillin related compound G	2.9	1.0
Amoxicillin related compound E	4.5	1.0
Any other individual impurity	-	1.0
Total impurities	-	5.0

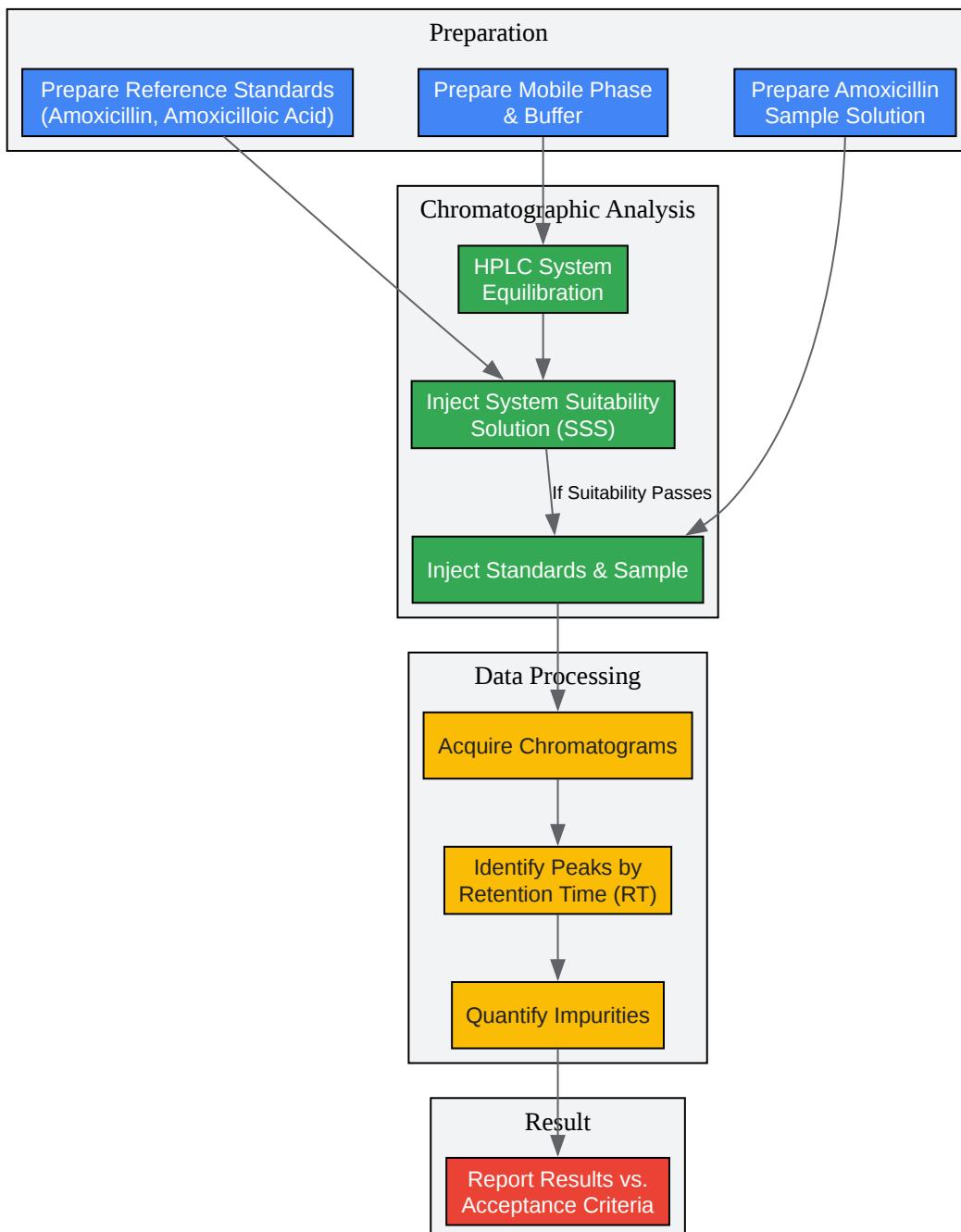
Source: Data compiled from

BenchChem and USP

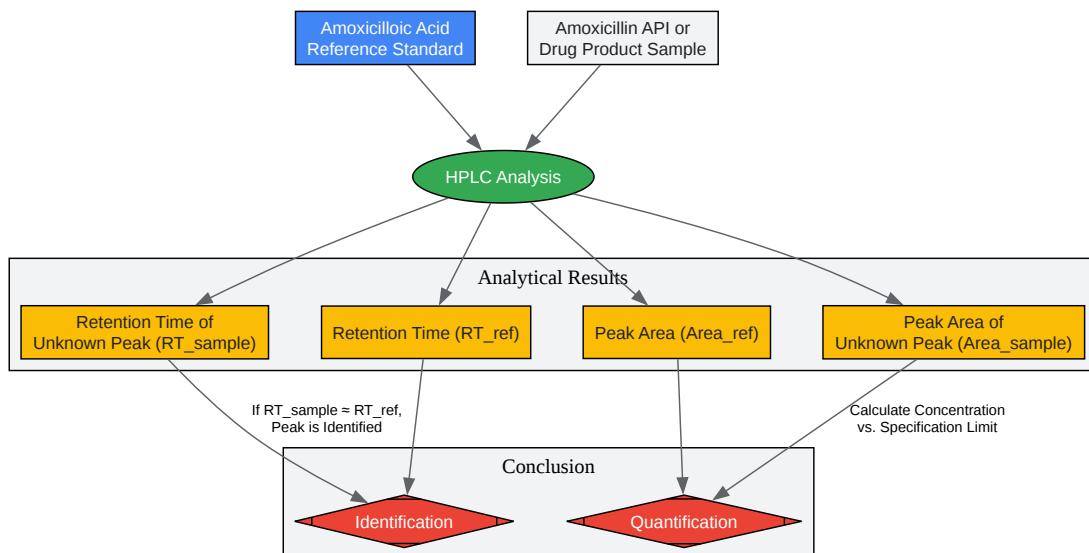
documentation.[3][4]

## Visualizations

The following diagrams illustrate the workflow and logical relationships in the chromatographic analysis using **amoxicilloic acid** as a reference standard.

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Caption: Workflow for the analysis of amoxicillin impurities using HPLC.

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Caption: Logic for using a reference standard in impurity analysis.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)